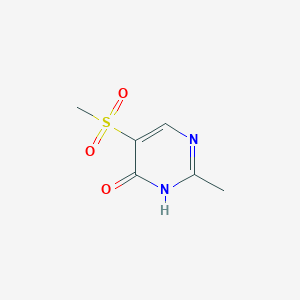
4-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Reduction and Chemical Synthesis
Ruthenium Catalyzed Reduction : Nitroarenes with chloro and other substituents, including similar structures to the query compound, have been reduced to corresponding aminoarenes using formic acid and ruthenium catalysts. This method shows potential for selective reduction in synthetic chemistry, applicable to producing amino derivatives of complex molecules (Watanabe et al., 1984).
Palladium-Catalyzed Cyclizations : Similar structures have been synthesized through palladium-catalyzed cyclizations of nitrobenzamides, highlighting a pathway for constructing complex heterocyclic compounds, potentially useful in synthesizing analogs for various scientific applications (Dhami et al., 2009).
Oxidation Studies and Radical Formation
Oxidation of Quinolones : Research on quinolone derivatives' oxidation provides insights into the chemical behavior under oxidative conditions, relevant for understanding the reactivity and potential modifications of similar compounds (Staško et al., 2014).
Polymerization and Material Science Applications
Ethylene Polymerization : Nitroarylamine ligands similar to the query compound have shown utility in catalyzing ethylene polymerization, indicating potential applications in material science for creating polymers with specific properties (Zhang et al., 2011).
Corrosion Inhibition
Corrosion Inhibitors : Derivatives of quinoline, particularly those with nitro and chloro substituents, have been evaluated as corrosion inhibitors, suggesting that similar compounds could serve in protecting metals against corrosion in industrial applications (Rbaa et al., 2019).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit the denaturation of proteins, indicating potential anti-inflammatory activity .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of certain enzymes or the activation of certain receptors .
Result of Action
It’s known that indole derivatives can have a variety of effects at the molecular and cellular level, often leading to changes in cellular function or the inhibition of certain biological processes .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-2-3-12-9-14(19(25)22-16(12)8-11)6-7-21-18(24)13-4-5-15(20)17(10-13)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHDGVCWZBACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)
![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)

